3-(Piperazin-1-yl)quinoxalin-2(1H)-one
Overview
Description
“3-(Piperazin-1-yl)quinoxalin-2(1H)-one” is a chemical compound with the molecular formula C12H14N4O . It is used in research and not intended for human or veterinary use.
Synthesis Analysis
The synthesis of quinoxaline derivatives, including “this compound”, has been a subject of research for the past two decades . Various synthetic routes have been developed with a focus on green chemistry and cost-effective methods . A series of 3-vinyl-quinoxalin-2(1H)-one derivatives were synthesized using TKI258 as a lead compound .Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoxaline core with a piperazine substitution at the 3-position . The molecular weight of the compound is 230.27 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. The compound has a molecular weight of 230.27 g/mol . Other properties such as melting point, boiling point, and density are not available .Scientific Research Applications
Synthesis and Chemical Properties
- 3-(Piperazin-1-yl)quinoxalin-2(1H)-one derivatives have been synthesized through various chemical reactions, including ring expansions and modifications. For instance, a study by Zaleska et al. (2003) demonstrated the preparation of fully saturated piperazin-3-one and quinoxalin-3-one derivatives using reactions of specific acids with aliphatic 1,2-diamines, leading to unusual ring expansions to 1,4-diazines (Zaleska et al., 2003).
Biological Activities and Pharmaceutical Applications
- Quinoxaline derivatives, including those with this compound, have shown promise in various pharmacological applications:
- As H4 receptor ligands with anti-inflammatory properties: Smits et al. (2008) discovered compounds with potent H4 receptor ligand activities that exhibited significant anti-inflammatory properties in vivo (Smits et al., 2008).
- In cancer treatment: Quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, with piperazine and aniline derivatives as new basic lateral chains, were studied for their hypoxic-cytotoxic agents in cancer therapy. Among these, certain piperazine derivatives displayed potent activities (Ortega et al., 2000).
- As antimicrobial agents: Novel quinoline derivatives containing 3-piperazin-1-yl-benzo[d]isothiazole were synthesized and evaluated for their antimicrobial activities, showing potential in developing new antimicrobial quinoline derivatives (Marganakop et al., 2022).
Mechanism of Action
Target of Action
The primary target of 3-(Piperazin-1-yl)quinoxalin-2(1H)-one is the serotonin type 3 (5-HT3) receptor . This receptor is unique among the seven recognized serotonin receptor families and is present in various neuro-anatomical regions . It plays a crucial role in various physiological functions, making it a potential therapeutic target for conditions such as anxiety, depression, nociception, and cognitive function .
Mode of Action
This compound acts as a 5-HT3 receptor antagonist . It binds to the 5-HT3 receptors, inhibiting their function. This inhibition can lead to various changes in the body, depending on the specific physiological function that the 5-HT3 receptors are involved in .
Biochemical Pathways
It is known that the compound’s action on the 5-ht3 receptors can influence the serotonin system, which plays a key role in mood regulation and other cognitive functions .
Pharmacokinetics
The compound has an optimal log P value and a significant pA2 value . The log P value is a measure of the compound’s lipophilicity, which can influence its absorption and distribution in the body. The pA2 value is a measure of the compound’s potency as an antagonist . These properties suggest that the compound may have good bioavailability, although further studies are needed to confirm this.
Result of Action
In animal models of depression, this compound has shown an antidepressant-like effect . For example, it has been found to enhance the antidepressant action of fluoxetine and bupropion in the forced swim test and tail suspension test . It also potentiated the 5-hydroxytryptophan (5-HTP) induced head twitches response in mice and reversed reserpine-induced hypothermia in rats .
Future Directions
properties
IUPAC Name |
3-piperazin-1-yl-1H-quinoxalin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c17-12-11(16-7-5-13-6-8-16)14-9-3-1-2-4-10(9)15-12/h1-4,13H,5-8H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHKPSBTQOQTHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506883 | |
Record name | 3-(Piperazin-1-yl)quinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55686-32-3 | |
Record name | 3-(Piperazin-1-yl)quinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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